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Cat. No.: B1164519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

DRAQ7™ is a far-red fluorescent DNA dye specifically designed for viability assessment and

dead-cell exclusion in flow cytometry and other fluorescence-based applications. Its unique

chemical and spectral properties make it a superior alternative to traditional viability dyes like

Propidium Iodide (PI) and 7-AAD, offering enhanced flexibility in multicolor panel design and

improved accuracy in cellular analysis.

Core Mechanism of Action
The functionality of DRAQ7 as a viability dye is predicated on cell membrane integrity.[1][2]

Cell Impermeability: DRAQ7 is a hydrophilic anthraquinone compound that cannot cross the

intact plasma membrane of live, healthy cells.[1][2][3][4]

Entry into Compromised Cells: In late apoptotic, necrotic, or otherwise membrane-

compromised cells, the plasma membrane loses its integrity.[5][6] This allows DRAQ7 to

enter the cell.

High-Affinity DNA Intercalation: Once inside the cell, DRAQ7 rapidly intercalates with high

affinity into double-stranded DNA (dsDNA).[3][4][7] This binding event is the source of the

strong, far-red fluorescence signal that identifies the cell as non-viable.
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This clear distinction between membrane-intact (live, DRAQ7-negative) and membrane-

compromised (dead, DRAQ7-positive) cells allows for robust gating and exclusion of dead cells

from analysis.[8] Dead cells are known to exhibit autofluorescence and non-specific antibody

binding, which can lead to erroneous conclusions if not properly excluded.[9]
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Figure 1. Mechanism of DRAQ7 for live/dead cell discrimination.

Quantitative Data Summary
The spectral characteristics of DRAQ7 allow for its integration into diverse experimental setups,

most notably its minimal overlap with common green and yellow-green fluorochromes like

FITC, GFP, and PE.[3][8][10][11]

Table 1: Spectral Properties of DRAQ7

Parameter Wavelength (nm) Notes

Excitation Maxima 599 / 644[7][10][12][13]
Optimally excited by red
(633/647 nm) and yellow
(561 nm) lasers.[7]

Sub-optimal Excitation 488[7][10][11]

Can be excited by blue lasers,

enabling use on simpler

cytometers.[5][11]

Emission Maximum
694 - 697 (when bound to

dsDNA)[3][7][10][14]

Emits in the far-red range of

the spectrum.

| Recommended Filters | >665 LP, 695 LP, 715 LP, 780 LP[3][10][11][14] | Long-pass (LP) filters

are recommended to capture the broad emission. |

Table 2: Recommended Staining Parameters for Flow Cytometry
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Parameter Recommended Value Notes

Final Concentration 1 - 3 µM[12][15]
Optimal concentration
should be titrated for each
cell type.[3][12]

Incubation Time 5 - 15 minutes[12][14]
Staining is rapid; longer times

are generally not required.[14]

Incubation Temperature
Room Temperature or 37°C[3]

[14]

Staining is accelerated at

37°C.[14]

Wash Steps Not required[3][10][11][14]
Cells can be analyzed directly

after incubation.[10][14]

| RNase Treatment | Not required[14][16] | Highly specific for dsDNA. |

Experimental Protocols
Below is a detailed methodology for using DRAQ7 to identify non-viable cells in a typical flow

cytometry experiment.

A. Reagent Preparation

Cell Suspension Buffer: Use a physiological buffer such as Phosphate-Buffered Saline (PBS)

or Hank's Balanced Salt Solution (HBSS). Ensure the buffer does not contain sodium azide.

DRAQ7 Stock Solution: DRAQ7 is typically supplied at a concentration of 0.3 mM (300 µM).

[13]

DRAQ7 Working Solution: For most applications, a final concentration of 1-3 µM is effective.

[12][15] For a final concentration of 3 µM, dilute the 0.3 mM stock 1:100 into the cell

suspension. For example, add 5 µL of stock DRAQ7 to 0.5 mL of cell suspension.[13]

B. Staining Protocol for Viability

Prepare Single-Cell Suspension: Start with a single-cell suspension of your sample at a

concentration of approximately 0.5 - 1 x 10⁶ cells/mL in your chosen buffer.
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(Optional) Surface Marker Staining: If performing immunophenotyping, proceed with your

standard surface antibody staining protocol. After the final wash step of the antibody staining,

resuspend the cell pellet in the appropriate volume of buffer.

Add DRAQ7: Add the prepared volume of DRAQ7 stock solution directly to the cell

suspension to achieve the desired final concentration (e.g., 3 µM).[14]

Incubate: Gently mix the cells and incubate for 5-10 minutes at room temperature (or 37°C),

protected from light.[3][12][13] No wash step is necessary after this incubation.[3][14]

Acquire Data: Proceed immediately to analysis on the flow cytometer.[12]
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Figure 2. Experimental workflow for viability staining with DRAQ7.

C. Flow Cytometer Setup

Excitation: Use the 633/647 nm red laser for optimal excitation or the 488 nm blue laser for

sub-optimal excitation.[10][11]
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Emission: Collect the DRAQ7 signal in a far-red channel using a long-pass filter such as a

695LP or a bandpass filter like 780/60.[10][11]

Compensation: Due to its far-red emission, spectral overlap with fluorochromes like FITC

and PE is minimal to non-existent, often eliminating the need for compensation between

these channels.[3][8][9][11] Minor compensation may be required with APC.[2]

D. Advantages of DRAQ7

Far-Red Signal: Reduces spectral overlap with common fluorophores, simplifying multicolor

panel design.[9]

Photostability: Exhibits low photobleaching compared to other dyes.[8][14]

Non-Toxic: Can be used in long-term cell culture assays without affecting cell health or

proliferation.[5][6][8]

Ready-to-Use: Supplied in an aqueous, ready-to-use format that does not require

preparation from powder.[9]

No Wash Required: The simple stain-and-read protocol streamlines workflows.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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